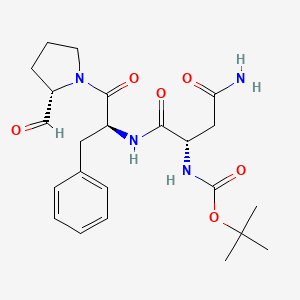

Boc-Asn-Phe-Pro-aldehyde

Übersicht

Beschreibung

“Boc-Asn-Phe-Pro-aldehyde” is a chemical compound with the molecular formula C23H32N4O6 . It is used in peptide and solid-phase synthesis, and as an inhibitor in prolyl endopeptidase .

Molecular Structure Analysis

The molecular structure of “Boc-Asn-Phe-Pro-aldehyde” consists of 23 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 460.53 .Physical And Chemical Properties Analysis

“Boc-Asn-Phe-Pro-aldehyde” has a molecular weight of 460.53 . It is recommended to be stored at 2-8 °C . Further physical and chemical properties like boiling point and density are provided as 782.7±60.0 °C at 760 mmHg and 1.3±0.1 g/cm3 respectively .Relevant Papers One relevant paper found discusses the potential neurotoxicity of prolyl endopeptidase and the protective effects of two specific PEP inhibitors, one of which is "Boc-Asn-Phe-Pro-aldehyde" . The paper suggests that these inhibitors may be partially protective in a concentration-dependent manner .

Wissenschaftliche Forschungsanwendungen

Nanomedicine: Peptide Self-Assembly

Boc-Asn-Phe-Pro-aldehyde: plays a crucial role in the self-assembly of short peptides into nanostructures and hydrogels. The Phe-Phe motif, which is part of this compound, has been extensively studied for its ability to drive self-assembly, leading to applications in drug delivery systems and the creation of biomaterials . These self-assembled structures can be used for targeted drug delivery, potentially revolutionizing therapeutic approaches.

Synthetic Chemistry: Dipeptide Synthesis

In synthetic chemistry, Boc-Asn-Phe-Pro-aldehyde is utilized as a starting material for dipeptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino acids during the synthesis process, allowing for the creation of complex peptide structures without unwanted side reactions . This has implications for the synthesis of novel peptides with potential therapeutic properties.

Wirkmechanismus

Target of Action

It’s worth noting that this compound is a peptide sequence corresponding to one of the n-glycosylation sites in hen egg ovomucoid . N-glycosylation is a critical biological process that involves the attachment of a carbohydrate to a nitrogen atom in an asparagine residue of a protein .

Biochemical Pathways

Boc-Asn-Phe-Pro-aldehyde is involved in the N-glycosylation pathway . N-glycosylation is a critical process in cellular function, affecting protein folding, stability, and cell-cell adhesion .

Result of Action

Given its involvement in n-glycosylation, it can be inferred that it may play a role in protein folding, stability, and cell-cell adhesion .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNODNHSQAVLBN-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asn-Phe-Pro-aldehyde | |

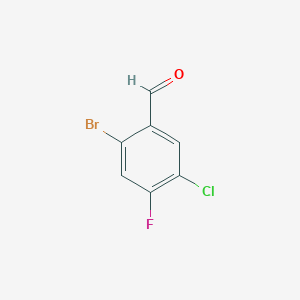

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Boc-Asn-Phe-Pro-aldehyde interact with its target, prolyl endopeptidase, and what are the downstream effects of this interaction?

A1: Boc-Asn-Phe-Pro-aldehyde acts as a specific inhibitor of prolyl endopeptidase (PEP) [, ]. While the exact mechanism of interaction requires further investigation, it likely involves binding to the active site of PEP, hindering its enzymatic activity. This inhibition prevents the breakdown of specific neuropeptides, potentially mitigating neurotoxicity associated with excessive PEP activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)